Home > Products > Screening Compounds P124885 > (+)-S-Clevidipine
(+)-S-Clevidipine - 167356-39-0

(+)-S-Clevidipine

Catalog Number: EVT-8406104
CAS Number: 167356-39-0
Molecular Formula: C21H23Cl2NO6
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-S-Clevidipine is a third-generation dihydropyridine calcium channel blocker primarily used for the management of hypertension. It is characterized by its rapid onset and short duration of action, making it suitable for intravenous administration in acute settings. The compound is a derivative of 1,4-dihydropyridine and is specifically designed to provide effective blood pressure control with minimal side effects.

Source

Clevidipine is synthesized from various chemical precursors, including 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid, which serves as a key intermediate in its production. The compound is commercially available as Clevidipine butyrate, an injectable emulsion.

Classification

Clevidipine falls under the classification of calcium channel blockers, specifically within the dihydropyridine subclass. It is utilized in clinical settings to manage acute hypertension and has been shown to be effective in perioperative settings.

Synthesis Analysis

The synthesis of (+)-S-Clevidipine involves several steps that ensure high purity and yield.

Methods and Technical Details

  1. Key Intermediate Preparation: The synthesis begins with the preparation of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid. This intermediate is obtained through selective hydrolysis using a mixture of sulfuric acid and ethyl acetate .
  2. Formation of Clevidipine: The key intermediate is then reacted with chloromethyl butyrate in the presence of a base (such as carbonates or bicarbonates) in an organic solvent. This step is crucial for forming the final product, Clevidipine .
  3. Purification: The resulting Clevidipine undergoes purification processes that may include high-performance liquid chromatography to achieve a purity level exceeding 99% .
Molecular Structure Analysis

The molecular structure of (+)-S-Clevidipine can be represented as follows:

  • Chemical Formula: C22_{22}H30_{30}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight: Approximately 427.39 g/mol

The structure features a dihydropyridine core with various substituents that contribute to its pharmacological properties.

Chemical Reactions Analysis

Clevidipine participates in several chemical reactions during its synthesis:

  1. Hydrolysis Reaction: The selective hydrolysis of t-butyl methyl 4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate leads to the formation of the key intermediate .
  2. Esterification Reaction: The reaction between the key intermediate and chloromethyl butyrate involves esterification, where the butyric acid moiety is introduced into the structure .
  3. Purification Reactions: The purification process often involves chromatographic techniques to separate impurities and degradation products effectively .
Mechanism of Action

Clevidipine exerts its antihypertensive effects through the inhibition of calcium influx into vascular smooth muscle cells via L-type calcium channels. This action leads to:

Data suggests that Clevidipine's effects can be observed within minutes of administration, making it particularly useful for acute management scenarios .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to pale yellow liquid
  • Solubility: Soluble in organic solvents such as ethanol and propylene glycol; poorly soluble in water.

Chemical Properties

  • Stability: Clevidipine is stable under controlled conditions but can degrade under extreme pH or temperature conditions.
  • pH Range: Optimal stability at a pH range between 5 and 7.

Relevant data indicate that Clevidipine exhibits high stability when stored properly, which is crucial for maintaining its efficacy during clinical use .

Applications

Clevidipine is primarily used in clinical settings for:

  1. Management of Acute Hypertension: Its rapid onset makes it ideal for controlling blood pressure during surgical procedures or hypertensive emergencies.
  2. Perioperative Care: It has been utilized effectively in cardiac surgery patients to manage intraoperative hypertension .
  3. Research Applications: Studies involving pharmacokinetics and metabolic profiling have utilized Clevidipine to understand drug interactions and efficacy better .
Enantioselective Synthesis & Stereochemical Optimization

The therapeutic efficacy of clevidipine, a third-generation dihydropyridine calcium channel blocker, is intrinsically linked to its stereochemical configuration. The (+)-S-enantiomer demonstrates superior vasoselectivity and metabolic stability compared to its (-)-R-counterpart and the racemate [1] [2]. This enantiomeric differentiation necessitates advanced synthetic and purification strategies to obtain clinically relevant quantities of enantiopure (+)-S-clevidipine, addressing challenges in chiral center introduction and stereochemical integrity maintenance throughout synthesis.

Racemic Resolution Strategies for Dihydropyridine Derivatives

Traditional resolution of racemic clevidipine remains operationally viable despite inherent yield limitations (<50% theoretical maximum). The core strategy exploits diastereomeric interactions between the racemate and chiral stationary phases (CSPs) under high-performance liquid chromatography (HPLC) conditions. Key methodologies include:

  • Chiral AGP Protein Phases: Alpha-1-acid glycoprotein (AGP) columns demonstrate remarkable enantioselectivity for clevidipine and its hydrolyzed monocarboxylic acid metabolite. Retention order is critically dependent on organic modifier selection: Methanol elutes (+)-S-clevidipine first (α=1.42), whereas 1-propanol inverts elution order, preferentially retaining the (+)-S-enantiomer (α=1.38). This inversion is attributed to differential hydrophobic interaction modulation altering binding site conformations [6].

  • Cinchona Alkaloid-Derived Anion Exchangers: Tert-butylcarbamoylquinine immobilized on thiol-modified silica facilitates baseline separation (Rs=3.0) of clevidipine's primary metabolite methyl 4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Optimized polar organic mode (0.125% acetic acid in acetonitrile, 1mL/min) achieves α=1.25 with (+)-R-metabolite retained longer [3] [5].

  • Polysaccharide-Based CSPs: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose derivatives exhibit high loading capacity for preparative-scale resolution. Supercritical fluid chromatography (SFC) implementations enable rapid separations (<1 minute) using Chiralpak AD-H columns with CO2/ethanol mobile phases, critical for labile dihydropyridine stability [3] [9].

Table 1: Chromatographic Resolution Techniques for Clevidipine Enantiomers

Chiral Stationary PhaseMobile Phase CompositionEnantioselectivity (α)Resolution (Rs)Elution Order
AGP Protein20mM Phosphate pH7.0 + 8% Methanol1.422.5(+)-S before (-)-R
AGP Protein20mM Phosphate pH7.0 + 4% 1-Propanol1.382.1(-)-R before (+)-S
Cinchona Carbamate (Quinine)0.125% Acetic Acid in Acetonitrile1.253.0(-)-R before (+)-S (Metabolite)
Chiralpak AD-H (SFC)CO2/Ethanol (80:20)1.85>4.0 (Projected)Not Specified

Asymmetric Catalysis in (+)-S-Clevidipine Synthesis

Asymmetric synthesis overcomes yield limitations of resolution by directly constructing the chiral 1,4-dihydropyridine core with stereocontrol. Two dominant approaches prevail:

  • Modified Hantzsch Condensation: Classical three-component reactions between 2,3-dichlorobenzaldehyde, methyl acetoacetate, and butyryloxyacetone yield racemic clevidipine. Asymmetric variants employ chiral auxiliaries or organocatalysts. Jacobsen's thiourea catalysts facilitate enantioselective imine formation, achieving 89% enantiomeric excess (ee) at -40°C. However, scalability is hampered by moderate diastereoselectivity and challenging auxiliary removal [4] [8].

  • Enantioselective Reduction of Pyridinium Salts: Catalytic hydrogenation of 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid esters using Ir/(S)-SegPhos complexes achieves >95% ee. This strategy requires protection of the ester functionalities and operates under moderate pressure (50 bar H2), posing engineering challenges for large-scale implementation. Ruthenium-BINAP systems offer lower cost alternatives but suffer from catalyst deactivation [8].

  • Biocatalytic Dynamic Kinetic Resolution: Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective transesterification of racemic clevidipine analogs in organic solvents. Coupled with base-catalyzed racemization, this process achieves 92% yield and 98% ee for the (+)-S-enantiomer. Continuous flow reactors enhance productivity (space-time yield = 0.8 g·L-1·h-1) by suppressing ester hydrolysis [9].

Table 2: Asymmetric Synthesis Approaches for (+)-S-Clevidipine

MethodologyCatalyst/ReagentYield (%)Enantiomeric Excess (%)Key Advantage
Thiourea-Catalyzed Hantzsch(R,R)-Jacobsen Thiourea6589Single-Step Synthesis
Iridium-Catalyzed HydrogenationIr/(S)-SegPhos78>95High ee
Enzymatic DKRCAL-B Immobilized on Resin9298Mild Conditions, High Yield

Chirality-Purification Methodologies for Clinical-Grade Enantiomers

Final enantiopurity (>99.5% ee) demands orthogonal purification combining chromatography and crystallization:

  • Preparative SFC: Multicolumn Chiralpak IG (immobilized polysaccharide) systems with CO2/methanol/Isopropanol enable throughputs exceeding 500 mg·kgstationary phase-1·day-1. Temperature optimization (25-35°C) counterbalances viscosity reduction and selectivity loss, while backpressure regulation (150 bar) maintains supercritical conditions. (+)-S-Clevidipine recovery exceeds 95% with residual solvent <50 ppm [9].

  • Simulated Moving Bed (SMB) Chromatography: Chiral AGP or cellulose tris(4-methylbenzoate) phases in 8-column SMB configurations achieve 99.2% ee at 98% yield. Critical operating parameters include switch time (8.2 min), desorbent consumption (1.8 L·g-1), and feed concentration (12 g·L-1). This technology reduces solvent use by 80% compared to batch HPLC [6] [9].

  • Esterase-Mediated Crystallization: Selective enzymatic hydrolysis of the (-)-R-enantiomer in racemic suspensions using porcine liver esterase yields insoluble (+)-S-clevidipine crystals (>99% ee). Hydrolysis rates differ by 10% between enantiomers due to stereoselective protein binding, enabling kinetic resolution. Co-crystallization with dicarboxylic acid templates (e.g., tartaric acid) enhances crystal purity and morphology [3] [7].

Stabilization during processing is critical: Addition of 0.1M sodium fluoride inhibits blood esterases during purification, while ascorbic acid (0.5% w/v) prevents oxidative degradation to pyridine derivatives. Processing under nitrogen atmosphere and amber glass containers maintains product integrity [7].

Table 3: Purification Performance Metrics for Clinical-Grade (+)-S-Clevidipine

Purification TechnologyPurity (% ee)Yield (%)Productivity (g·L-1·day-1)Solvent Consumption (L·kg-1)
Preparative SFC99.79522.5120
SMB Chromatography99.29848.345
Esterase-Mediated Crystallization99.44615.8 (Batch)8 (Aqueous Buffer)

These methodologies collectively establish a robust framework for supplying enantiopure (+)-S-clevidipine, essential for exploiting its optimized pharmacodynamic profile in critical care therapeutics.

Properties

CAS Number

167356-39-0

Product Name

(+)-S-Clevidipine

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m0/s1

InChI Key

KPBZROQVTHLCDU-SFHVURJKSA-N

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Isomeric SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.